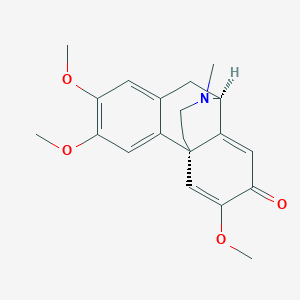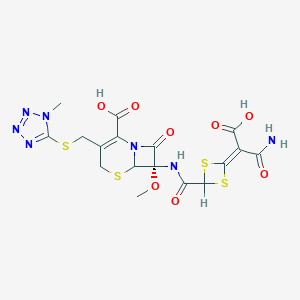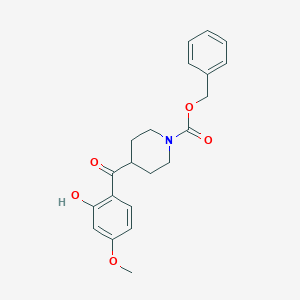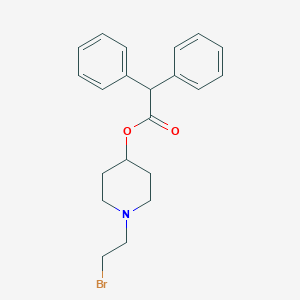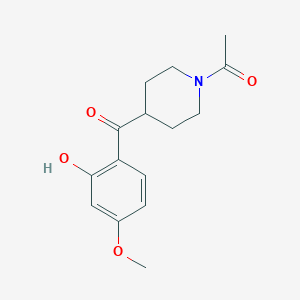![molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]piridin-2(3H)-ona CAS No. 148038-83-9](/img/structure/B131814.png)
6-Bromo-1H-imidazo[4,5-b]piridin-2(3H)-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their potential biological activities. A novel method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives was developed using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation. This method efficiently produces polysubstituted compounds from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides, yielding good results . Additionally, a systematic approach for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been thoroughly investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is characterized by intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Furthermore, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography, and their intermolecular contacts were analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives are crucial for their potential as tyrosyl-tRNA synthetase inhibitors. The condensation and alkylation reactions are key steps in the synthesis process, which lead to the formation of various derivatives with potential biological activity . The synthesized compounds were characterized by NMR spectroscopy, and their binding affinities were determined through molecular docking studies, revealing that some derivatives exhibit significant binding affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and cell parameters of these compounds . Additionally, the synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were characterized by various spectroscopic techniques and evaluated for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. The results from these studies, along with molecular docking, suggest that these derivatives have significant biological activities .
Aplicaciones Científicas De Investigación
Inhibidores de la diabetes tipo 2
La porción imidazo[4,5-b]piridina, que incluye “6-Bromo-1H-imidazo[4,5-b]piridin-2(3H)-ona”, se ha sintetizado y evaluado por su capacidad para inhibir la enzima α-glucosidasa de la levadura de panadero . Esta enzima es un objetivo para el tratamiento de la diabetes tipo 2, y se encontró que los compuestos tienen valores de IC50 en el rango de 13.5–93.7 µM .
Actividad anticancerígena
Los compuestos derivados de la estructura imidazo[4,5-b]piridina, incluida “this compound”, se han probado por su potencial como agentes anticancerígenos . Los mecanismos exactos de acción y los tipos de cáncer contra los que son efectivos requerirían más investigación.
Actividad tuberculostática
Los derivados de imidazo[4,5-b]piridina también se han explorado por sus actividades tuberculostáticas . Los agentes tuberculostáticos se utilizan para inhibir el crecimiento de Mycobacterium tuberculosis, la bacteria que causa la tuberculosis.
Actividad antimitótica
Los agentes antimitóticos se utilizan para interrumpir la mitosis (división celular), y a menudo se utilizan en el tratamiento del cáncer. Los derivados de imidazo[4,5-b]piridina, incluida “this compound”, se han probado por sus actividades antimitóticas .
Actividades antineuroinflamatorias
La inflamación en el sistema nervioso puede provocar enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Los derivados de imidazo[4,5-b]piridina se han probado por sus actividades antineuroinflamatorias , lo que podría conducir potencialmente a nuevos tratamientos para estas enfermedades.
Inhibidores de la fosfatidilinositol 3-quinasa (PI3K)
La expresión aberrante de la vía de señalización PI3K a menudo se asocia con la tumorogénesis, la progresión y el mal pronóstico. Por lo tanto, los inhibidores de PI3K, incluida “this compound”, han atraído un interés significativo para el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antiproliferative action on several human cancer cell lines .
Mode of Action
It’s known that coumarin derivatives can interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der waals bonds .
Biochemical Pathways
Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Similar compounds have been shown to have submicromolar inhibitory activity against various tumour cell lines .
Análisis Bioquímico
Biochemical Properties
Imidazoles, the class of compounds it belongs to, are known to interact with various enzymes and proteins . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRLTJPUNUZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365640 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148038-83-9 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?
A2: Crystallographic studies reveal that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].
Q2: Has 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one shown any promising activity in material science applications?
A3: Research indicates that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.
Q3: How do computational chemistry approaches contribute to understanding 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one's behavior?
A4: Quantum chemical calculations have been employed to investigate the properties and behavior of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].
Q4: What analytical techniques are commonly used to characterize 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives?
A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



